Setiptiline Maleate

Catalog No.
S543047
CAS No.
85650-57-3
M.F
C23H23NO4
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Setiptiline Maleate

CAS Number

85650-57-3

Product Name

Setiptiline Maleate

IUPAC Name

(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C19H19N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

AVPIBVPBCWBXIU-BTJKTKAUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1,2,3,4-tetrahydro-2-methyl-9H-dibenzo(3,4-6,7)cyclohepta(1,2-C)pyridine, 13b,4a-carba-mianserin, MO 8282, MO-8282, ORG 8282, ORG-8282, setiptiline

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Setiptiline maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Setiptiline maleate is a highly characterized tetracyclic antidepressant (TeCA) and noradrenergic and specific serotonergic antidepressant (NaSSA) widely utilized in neuropharmacological research. As a potent alpha-2 adrenergic receptor antagonist and serotonin receptor modulator, it serves as a critical reference compound for studying monoamine neurotransmission. For laboratory procurement, the maleate salt form (CAS 85650-57-3) is strictly preferred over the free base (CAS 57262-94-9) due to its vastly superior solubility profile and chemical stability, which are essential for generating reproducible stock solutions in high-throughput screening and in vivo behavioral models .

Substituting setiptiline maleate with closely related TeCAs like mirtazapine or mianserin, or utilizing the setiptiline free base, introduces critical experimental confounders. While mirtazapine is structurally similar, it exhibits drastically reduced potency at specific serotonin receptor subtypes such as 5-HT1eR, making it an inadequate probe for these precise pathways[1]. Furthermore, compared to mianserin, setiptiline lacks specific orthosteric interactions (e.g., with the H177ECL2 residue) in GPCR binding pockets, leading to distinct binding stabilities and receptor activation profiles [1]. From a formulation and handling standpoint, procuring the free base instead of the maleate salt results in poor solubility in standard assay solvents, increasing the risk of precipitation and dose-response artifacts in quantitative pharmacology .

Superior 5-HT1eR Agonist Potency vs. Mirtazapine

In G protein BRET assays measuring receptor activation, setiptiline demonstrates potent full agonism at the 5-HT1eR subtype, significantly outperforming its structural analog mirtazapine. Setiptiline achieves an EC50 of 171.0 nM, whereas mirtazapine shows a substantially reduced potency with an EC50 of 1.04 μM [1].

Evidence Dimension5-HT1eR Activation (EC50)
Target Compound Data171.0 nM
Comparator Or BaselineMirtazapine (1.04 μM)
Quantified Difference~6-fold higher potency for Setiptiline
ConditionsG protein BRET assay for 5-HT1eR activation

Ensures robust and selective activation of 5-HT1eR pathways in neurochemical assays where mirtazapine would require impractically high, off-target-inducing concentrations.

High-Molarity Stock Generation via Maleate Salt Formulation

The procurement of the maleate salt form of setiptiline (CAS 85650-57-3) is critical for in vitro assay reproducibility. Unlike the free base, which is only slightly soluble, setiptiline maleate achieves a solubility of up to 100 mg/mL (approximately 265 mM) in DMSO .

Evidence DimensionMaximum solubility in DMSO
Target Compound Data100 mg/mL (~265 mM)
Comparator Or BaselineSetiptiline Free Base (Slightly soluble / poorly quantifiable)
Quantified DifferenceGuaranteed high-concentration dissolution without precipitation
ConditionsStandard laboratory conditions (in vitro solvent preparation)

Allows for the reliable preparation of highly concentrated stock solutions required for serial dilutions in automated high-throughput screening platforms.

Enhanced Binding Stability in GPCR Orthosteric Pockets vs. Mianserin

Molecular dynamics (MD) simulations of ligand-receptor complexes reveal that setiptiline maintains a highly stable binding mode within the 5-HT1eR orthosteric pocket. Over 250-ns simulations, setiptiline exhibited a lower heavy-atom root-mean-square deviation (RMSD) of 1.45 Å compared to mianserin, which showed an RMSD of 1.75 Å [1].

Evidence DimensionLigand heavy-atom RMSD during MD simulation
Target Compound Data1.45 Å
Comparator Or BaselineMianserin (1.75 Å)
Quantified Difference0.30 Å lower RMSD (indicating greater structural rigidity)
Conditions250-ns MD simulation of the 5-HT1eR complex

Ensures reproducible and stable ligand-receptor complex formation, making setiptiline a superior reference standard for structural biology workflows compared to mianserin.

High-Affinity Alpha-2 Adrenergic Receptor Antagonism

Setiptiline maleate is a highly potent antagonist at presynaptic alpha-2 adrenergic receptors, which is the primary mechanism driving its ability to stimulate central norepinephrine release. It exhibits an IC50 of 24.3 nM for alpha-2 receptors, establishing it as a highly sensitive probe for noradrenergic transmission studies [1].

Evidence DimensionAlpha-2 Adrenergic Receptor Inhibition (IC50)
Target Compound Data24.3 nM
Comparator Or BaselineBaseline TeCA generic threshold
Quantified DifferenceHigh-affinity nanomolar binding
ConditionsIn vitro receptor binding assay

Validates the compound as a highly effective and reliable presynaptic alpha-2 antagonist for assays measuring monoamine release and reuptake kinetics.

GPCR Structural Biology and Computational Modeling

Due to its highly stable binding pose and low heavy-atom RMSD (1.45 Å) in the 5-HT1eR orthosteric pocket, setiptiline maleate is an ideal reference ligand for molecular dynamics simulations and X-ray crystallography of serotonin receptors, outperforming mianserin in structural rigidity [1].

Selective 5-HT1eR Pathway Interrogation

With its ~6-fold higher potency (EC50 = 171.0 nM) at 5-HT1eR compared to mirtazapine, setiptiline maleate is the preferred pharmacological probe for selectively activating this specific serotonin receptor subtype in G protein BRET assays without requiring off-target-inducing concentrations[1].

High-Throughput Neuropharmacological Screening

The exceptional DMSO solubility of the maleate salt (up to 100 mg/mL) allows for the reliable generation of standardized, high-molarity stock solutions. This makes it the optimal form for automated liquid handling systems and serial dilutions in high-throughput screening (HTS) environments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

377.16270821 Da

Monoisotopic Mass

377.16270821 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9VOZ30EO2Y

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

85650-57-3

Wikipedia

Setiptiline maleate

Dates

Last modified: 08-15-2023
1: Shinozuka T, Terada M, Tanaka E. Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Forensic Sci Int. 2006 Oct 16;162(1-3):108-12. Epub 2006 Jul 20. PubMed PMID: 16859851.
2: Ishii A, Kurihara R, Kojima T, Sano T, Mizuno Y, Yamakawa Y, Katsumata Y. Sensitive determination of mianserin and setiptiline in body fluids by gas chromatography with surface ionization detection (GC-SID). Leg Med (Tokyo). 2000 Aug;2(2):115-8. PubMed PMID: 12935454.
3: Namera A. [Practical analysis of toxic substances useful of clinical toxicology -2- tricyclic and tetracyclic antidepressants]. Chudoku Kenkyu. 2002 Apr;15(2):187-90. Review. Japanese. PubMed PMID: 12108019.
4: Namera A, Watanabe T, Yashiki M, Iwasaki Y, Kojima T. Simple analysis of tetracyclic antidepressants in blood using headspace-solid-phase microextraction and GC-MS. J Anal Toxicol. 1998 Sep;22(5):396-400. PubMed PMID: 9737336.
5: Shimizu M, Nishida A, Zensho H, Yamawaki S. Chronic antidepressant exposure enhances 5-hydroxytryptamine7 receptor-mediated cyclic adenosine monophosphate accumulation in rat frontocortical astrocytes. J Pharmacol Exp Ther. 1996 Dec;279(3):1551-8. PubMed PMID: 8968382.
6: Nisijima K, Oyafuso K, Shimada T, Hosino H, Ishiguro T. Cerebrospinal fluid monoamine metabolism in a case of neuroleptic malignant syndrome improved by electroconvulsive therapy. Biol Psychiatry. 1996 Mar 1;39(5):383-4. PubMed PMID: 8704073.
7: Tohda M, Urushihara H, Nomura Y. Inhibitory effects of antidepressants on NMDA-induced currents in Xenopus oocytes injected with rat brain RNA. Neurochem Int. 1995 Jan;26(1):53-8. PubMed PMID: 7787763.
8: Kamimura M, Aoba A, Yamaguchi N, Tsuneizumi T, Takagi H, Chishima T, Sakai T, Negishi K, Morokawa Y, Takeshita T, et al. The effect of age on plasma level of setiptiline maleate in depressed patients. Prog Neuropsychopharmacol Biol Psychiatry. 1994 Oct;18(6):1015-26. PubMed PMID: 7824756.
9: Kuniyoshi M, Nakamura J, Miura C, Inanaga K. Effectiveness of concomitant setiptiline maleate (Tecipul) on negative symptoms of schizophrenia. Prog Neuropsychopharmacol Biol Psychiatry. 1994 Mar;18(2):339-46. PubMed PMID: 7516085.
10: Kodama H. [Effect of lithium, carbamazepine, and setiptiline on diacylglycerol in rat brain ex vivo]. Nihon Shinkei Seishin Yakurigaku Zasshi. 1994 Feb;14(1):33-8. Japanese. PubMed PMID: 8048280.
11: Sato T, Sakado K, Sato S. Is there any specific personality disorder or personality disorder cluster that worsens the short-term treatment outcome of major depression? Acta Psychiatr Scand. 1993 Nov;88(5):342-9. PubMed PMID: 7905225.
12: Aoba A. [Depression in late life]. Nihon Ronen Igakkai Zasshi. 1991 Jul;28(4):470-4. Japanese. PubMed PMID: 1942625.
13: Yamada K, Furukawa T. [Behavioral effects of a new antidepressant, setiptiline]. Nihon Yakurigaku Zasshi. 1991 Jan;97(1):31-9. Japanese. PubMed PMID: 2045013.
14: Mizota M, Oikawa Y, Nakayama K, Mizuguchi K, Takarada T, Kojima M, Kanehiro H, Funato H, Kayamoto M, Sato M, et al. [Pharmacological studies of MO-8282, a new antidepressant]. Nihon Yakurigaku Zasshi. 1986 Dec;88(6):457-66. Japanese. PubMed PMID: 2881854.
15: Niho T, Ito C, Shibutani Y, Hashizume H, Yamaguchi K. [Pharmacological properties of MO-8282, a novel antidepressant]. Nihon Yakurigaku Zasshi. 1986 Oct;88(4):309-20. Japanese. PubMed PMID: 3792961.
16: Przegaliński E, Baran L, Siwanowicz J, Rawłów A. The lack of antidepressant properties and a potent central antiserotonin activity of Org 8282. Pol J Pharmacol Pharm. 1986 Jul-Aug;38(4):377-84. PubMed PMID: 3774630.

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